molecular formula C3H2N4 B2798658 5-Ethynyl-1H-tetrazole CAS No. 237736-02-6

5-Ethynyl-1H-tetrazole

Cat. No. B2798658
CAS RN: 237736-02-6
M. Wt: 94.077
InChI Key: AXIWVWLGMJTSMV-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-tetrazole is a chemical compound with the CAS Number: 237736-02-6 and a molecular weight of 94.08 . It has a linear formula of C3H2N4 . The compound is off-white in solid form .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-Ethynyl-1H-tetrazole, can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This process can yield considerable product yields .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-1H-tetrazole is 1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H, (H,4,5,6,7) . This indicates that the compound consists of 3 carbon atoms, 2 hydrogen atoms, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

5-Ethynyl-1H-tetrazole is an off-white solid . The compound has a molecular weight of 94.08 .

Scientific Research Applications

Pharmacokinetics and Biological Studies

5-substituted 1H-tetrazole derivatives, such as 5-Ethynyl-1H-tetrazole, have been used in the study of pharmacokinetics properties . These derivatives have been synthesized through one-pot multi-component condensation reactions . They have been screened for their in-vitro cytotoxic activity against cancer cell lines and antimicrobial activity against bacteria and fungi . They also exhibit great antioxidant properties .

Drug Design and Medicinal Chemistry

Tetrazoles, including 5-Ethynyl-1H-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . They are resistant to many biological metabolic degradation pathways, which gives them an advantage over carboxylic moieties . Several leading compounds have been synthesized and tested for pharmaceutical purposes .

Corrosion Inhibition

5-Phenyl-1H-tetrazole, a compound similar to 5-Ethynyl-1H-tetrazole, has been used as a non-toxic compound for the sustainable protection of copper alloys . It has shown comparable inhibition efficiencies to the most used and toxic 1H-Benzotriazole .

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol, a compound related to 5-Ethynyl-1H-tetrazole, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Preparation of Polymer Chelates

5-ethynyl-2H-tetrazole has been used in the electrochemical preparation of chelates on the surface of iron, cobalt, and nickel . This results in a colored polymer film at low current density .

[3+2] Cycloaddition of Nitriles and Sodium Azide

A silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles, such as 5-ethynyl-2H-tetrazole, has been described . This protocol can provide a series of 5-substituted 1H-tetrazoles using silica sulfuric acid from nitriles and sodium azide in DMF in 72%–95% yield .

Safety And Hazards

5-Ethynyl-1H-tetrazole is a combustible substance and can undergo explosive decomposition when heated . It is advised to avoid shock and friction as it can lead to an explosion . The development of hazardous combustion gases or vapors is possible in the event of a fire .

properties

IUPAC Name

5-ethynyl-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWVWLGMJTSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1H-tetrazole

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